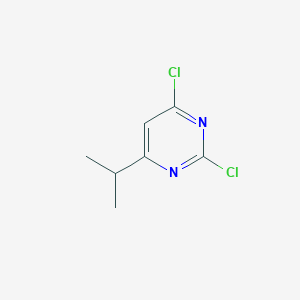

2,4-dichloro-6-isopropylpyrimidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-3-6(8)11-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPLCURPYPOIIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289016 | |

| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-05-6 | |

| Record name | NSC58570 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-(propan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Isopropylpyrimidine and Pyrimidine Analogues

Established Routes to 2,4-Dichloropyrimidine (B19661) Core Formation

The synthesis of the 2,4-dichloropyrimidine core is a well-established process, with chlorination of dihydroxypyrimidine precursors being a primary and widely used method.

Chlorination Strategies Employing Dihydroxypyrimidine Precursors

The transformation of 2,4-dihydroxypyrimidines (uracils) or related hydroxy-containing pyrimidines into their corresponding dichloro derivatives is a cornerstone of pyrimidine (B1678525) chemistry. This is most commonly achieved through the use of phosphoryl chloride (POCl3), often in the presence of a base. nih.govresearchgate.netresearchgate.net

The reaction of uracil (B121893) with phosphoryl chloride effectively replaces the hydroxyl groups with chlorine atoms. chemicalbook.com This process can be conducted under various conditions, including solvent-free environments, which can be advantageous for large-scale preparations by minimizing environmental impact and simplifying work-up procedures. researchgate.netresearchgate.net For instance, heating a hydroxy-containing pyrimidine with an equimolar amount of POCl3 in a sealed reactor has been shown to be an efficient method. nih.govresearchgate.net The use of a base, such as pyridine (B92270) or N,N-dimethylaniline, is often employed to neutralize the generated hydrochloric acid and facilitate the reaction. nih.govgoogle.com

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

| Uracil | POCl3, Xylene Amine | Reflux at 130°C | 2,4-Dichloropyrimidine | - | chemicalbook.com |

| 2,4-Dihydroxy-5-methylpyrimidine | POCl3, Pyridine | Distillation | 2,4-Dichloro-5-methylpyrimidine | 88% | nih.govresearchgate.net |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl3, Pyridine | Distillation | 2,4-Dichloro-5-bromopyrimidine | 90.5% | nih.gov |

| 6-Amino-2,4-dihydroxypyrimidine | POCl3, Pyridine | Filtration | 2,4-Dichloro-6-aminopyrimidine | 85% | nih.govresearchgate.net |

| 2-Amino-4,6-dihydroxypyrimidine | POCl3, N,N-dimethylaniline | 60°C | 2-Amino-4,6-dichloropyrimidine | 86% | google.com |

Multi-component Cyclization and Condensation Reactions for Pyrimidine Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrimidine ring from simpler acyclic precursors. acs.orgnih.gov These reactions allow for the formation of multiple bonds in a single synthetic operation, often leading to complex and highly substituted pyrimidines. ijsat.orgacs.org

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgnih.gov This method provides a regioselective route to unsymmetrically substituted pyrimidines. acs.orgnih.gov Another versatile approach involves the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. ijsat.org The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further functionalized. While not directly producing 2,4-dichloropyrimidines, these methods provide access to a wide range of pyrimidine cores that can be subsequently chlorinated.

The Vilsmeier-Haack reaction is another powerful tool for pyrimidine synthesis. rsc.orgthieme-connect.dewikipedia.org It involves the formylation of an active methylene (B1212753) compound or an enamine equivalent, followed by cyclization. For example, the reaction of 3-aminopropenamides with a Vilsmeier reagent can lead to the one-pot synthesis of pyrimidin-4(3H)-ones. thieme-connect.de Similarly, formylation of 2-methylpyrimidine-4,6-diol under Vilsmeier-Haack conditions yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com

Regioselective Introduction of the Isopropyl Moiety

Once the 2,4-dichloropyrimidine core is established, the next crucial step is the regioselective introduction of the isopropyl group at the C6 position.

Organometallic Coupling Reactions for Alkyl Group Installation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are widely used for the alkylation of heterocyclic compounds. wikipedia.orgpressbooks.pub The Negishi coupling, which utilizes an organozinc reagent, is particularly effective for the introduction of alkyl groups onto the pyrimidine ring. wikipedia.orgnih.govorganic-chemistry.org This reaction offers a broad substrate scope and functional group tolerance. wikipedia.org

The Suzuki-Miyaura coupling, employing an organoboron reagent, is another powerful method for C-C bond formation. nih.govyoutube.comlibretexts.org While extensively used for aryl-aryl couplings, it can also be adapted for alkyl-aryl couplings. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high regioselectivity and yield, especially when dealing with di- or tri-chlorinated pyrimidines where different chlorine atoms exhibit varying reactivity. nih.gov For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution and cross-coupling than the C2 position. nih.gov

| Coupling Reaction | Catalyst/Reagents | Substrate | Product | Significance | Ref |

| Negishi Coupling | Pd(0) or Ni(0) catalyst, R'-ZnX' | 2,4-Dichloropyrimidine | 2-Chloro-4-alkyl-6-isopropylpyrimidine | Allows for C(sp²)-C(sp³) bond formation. | wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | 2,4-Dichloropyrimidine | 2-Chloro-4-aryl/alkyl-6-isopropylpyrimidine | Tolerates a wide range of functional groups. | nih.govresearchgate.net |

Strategies for Isopropyl Functionalization on Pre-formed Pyrimidine Rings

Direct functionalization of a pre-formed pyrimidine ring offers an alternative and potentially more step-economical route. C-H activation strategies are emerging as a powerful method for the direct introduction of functional groups, avoiding the need for pre-halogenated substrates. ijsat.org While specific examples for the direct isopropylation of 2,4-dichloropyrimidine at the C6 position are not extensively detailed in the provided context, the general principles of C-H functionalization suggest its potential applicability.

Regioselective magnesiation using reagents like TMPMgCl·LiCl has been shown to be effective for the functionalization of pyrimidine derivatives. nih.gov This method allows for the directed deprotonation of the pyrimidine ring, followed by trapping with an electrophile, which could include an isopropylating agent.

Emerging Synthetic Approaches and Methodological Refinements

The field of pyrimidine synthesis is continuously evolving, with a focus on developing more sustainable, efficient, and versatile methods. ijsat.orgtandfonline.com Recent advancements include the use of novel catalysts, such as iridium-pincer complexes for multicomponent reactions, and the development of metal-free synthetic conditions. ijsat.orgacs.orgnih.gov

Catalytic Protocols in Pyrimidine Synthesis

The use of catalysts is pivotal in modern organic synthesis for enhancing reaction rates, improving yields, and controlling selectivity. In pyrimidine synthesis, a wide array of catalytic systems has been developed, ranging from metal complexes to organocatalysts and novel nanocatalysts.

Recent advancements have focused on the development of novel catalytic reactions that enable the construction of the pyrimidine core from simple, readily available starting materials. acs.orgnih.gov For instance, iridium-pincer complexes have been successfully employed in the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgnih.gov This method is notable for its regioselectivity and efficiency, proceeding through a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. acs.orgnih.gov

Copper-catalyzed reactions have also emerged as a powerful tool for pyrimidine synthesis. One such protocol involves the [3+3] annulation of amidines with saturated ketones, facilitated by a copper catalyst and a mediator like 4-HO-TEMPO. organic-chemistry.org This process involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org Another copper-catalyzed approach is the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, which demonstrates good functional group tolerance and scalability. organic-chemistry.org

Zinc chloride (ZnCl₂) has been utilized as a catalyst in a one-pot, three-component reaction to produce 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Furthermore, various nanocatalysts, such as magnetic Fe₃O₄-@poly(vinyl alcohol) nanoparticles, have been shown to be highly efficient, reusable catalysts for the synthesis of pyrimidine derivatives like pyrano[2,3-d]-pyrimidinediones. jchemrev.comacs.org

The table below summarizes various catalytic protocols used in the synthesis of pyrimidine analogues.

Table 1: Overview of Catalytic Protocols in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Features |

|---|---|---|---|

| PN₅P–Ir–pincer complexes | Multicomponent Synthesis | Amidines, Alcohols | High regioselectivity; forms C-C and C-N bonds; liberates H₂ and H₂O. acs.orgnih.gov |

| Copper / 4-HO-TEMPO | [3+3] Annulation | Amidines, Saturated Ketones | Cascade reaction; oxidative dehydrogenation and aromatization. organic-chemistry.org |

| Copper | [4+2] Annulation | α,β-Unsaturated Ketoximes, Activated Nitriles | Good functional group tolerance; gram-scale applicability. organic-chemistry.org |

| ZnCl₂ | Three-component coupling | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| [PTPSA@SiO₂–Fe₂O₃] | Multicomponent Reaction | Various | Environmentally benign magnetic nanocatalyst; solvent-free conditions. jchemrev.com |

| SbCl₃ | Three-component Reaction | Aromatic aldehydes, Urea/thiourea, 3,4-dihydro-(2H)-pyran | Inexpensive catalyst; uses non-toxic ethanol (B145695) as a solvent. acs.org |

| Mg(ReO₄)₂ | Halogenation/Addition | Uracil, HCl, H₂O | A new method for synthesizing halogenated dihydropyrimidines. nih.gov |

Investigation of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into pyrimidine synthesis aims to reduce the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net This involves designing safer chemicals and processes that minimize waste, use renewable feedstocks, employ safer solvents, and improve energy efficiency. rasayanjournal.co.innih.gov Traditional synthesis methods for pyrimidines are often criticized for their use of hazardous solvents, toxic reagents, and high energy consumption. rasayanjournal.co.in

To counter these issues, several green strategies have been successfully applied. rasayanjournal.co.in Multicomponent reactions (MCRs) are a prime example, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. rasayanjournal.co.inacs.orgnih.gov

Energy-efficient techniques such as microwave irradiation and ultrasonication have been widely adopted. jchemrev.comresearchgate.net Microwave-assisted synthesis can dramatically shorten reaction times and improve yields by enabling rapid and uniform heating. researchgate.net Similarly, ultrasound-induced synthesis enhances reaction rates through acoustic cavitation. researchgate.net

A significant focus has been on reducing or eliminating the use of hazardous solvents. nih.gov This has led to the development of solvent-free (neat) reaction conditions and the use of greener alternatives like water or ionic liquids. researchgate.nettandfonline.com For instance, the synthesis of pyrano[2,3-d]pyrimidines has been achieved in magnetized deionized water under catalyst-free conditions, offering a clean, low-cost, and efficient process. researchgate.net Mechanochemical methods, which use mechanical energy (e.g., grinding or ball milling) to induce reactions, often eliminate the need for solvents altogether. rasayanjournal.co.inresearchgate.netnih.gov These techniques align with green chemistry goals by reducing waste and energy consumption. rasayanjournal.co.innih.gov

The table below details the application of green chemistry principles in the synthesis of pyrimidine analogues.

Table 2: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Technique/Methodology | Example Application | Advantages |

|---|---|---|---|

| Waste Prevention | Multicomponent Reactions (MCRs) | One-pot synthesis of pyrimidines from alcohols and amidines. acs.orgnih.gov | High atom economy, reduced number of steps, less waste generation. nih.gov |

| Safer Solvents & Auxiliaries | Solvent-free Synthesis / Water as Solvent | Synthesis of pyrano[2,3-d]pyrimidines in magnetized deionized water. researchgate.net | Eco-friendly, low cost, simplified workup, reduced pollution. researchgate.nettandfonline.com |

| Design for Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of pyrano[2,3-d]pyrimidine-2,4,7-triones using orange fruit shell ash extract. jchemrev.com | Shorter reaction times, higher yields, enhanced reaction rates. rasayanjournal.co.inresearchgate.net |

| Design for Energy Efficiency | Ultrasound-Assisted Synthesis | Synthesis of benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine analogues. researchgate.net | Short reaction times (10-15 min) at room temperature, excellent yields. researchgate.net |

| Use of Catalysis | Reusable Heterogeneous Catalysts | Use of porous poly-melamine-formaldehyde for triazolopyrimidine synthesis. rasayanjournal.co.inresearchgate.net | Catalyst can be recovered and reused for multiple cycles without losing efficiency. rasayanjournal.co.in |

| Reduce Derivatives | One-Pot Synthesis | Tandem approach for benzopyrano[2,3-d]pyrimidine derivatives. researchgate.net | Minimizes the use of protecting groups and reduces synthetic steps. nih.gov |

| Safer Solvents & Auxiliaries | Mechanochemical Synthesis (Ball Milling) | Synthesis of triazolopyrimidines using a planetary ball mill. rasayanjournal.co.in | Solvent-free, increased surface area for reaction, environmentally friendly. rasayanjournal.co.innih.gov |

Reactivity and Transformational Chemistry of 2,4 Dichloro 6 Isopropylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for halogenated pyrimidines. wikipedia.org In these reactions, a nucleophile—an electron-rich chemical species—replaces a leaving group, such as a chlorine atom, on the aromatic ring. wikipedia.orgnumberanalytics.com The pyrimidine (B1678525) ring, being electron-deficient, is particularly susceptible to this type of reaction. wikipedia.org

Selective Displacement of Chlorine Atoms

The two chlorine atoms in 2,4-dichloro-6-isopropylpyrimidine are not equally reactive. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. stackexchange.com This selectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, making it more electrophilic. stackexchange.com Additionally, the proximity of the two nitrogen atoms to the C2 position may create steric hindrance and electrostatic repulsion for an incoming nucleophile. stackexchange.com

This selective reactivity allows for the stepwise replacement of the chlorine atoms, enabling the synthesis of a variety of monosubstituted and disubstituted pyrimidine derivatives. nsf.govmdpi.com

| Position | Relative Reactivity | Reason |

|---|---|---|

| C4-Cl | More reactive | Higher LUMO coefficient, less steric hindrance. stackexchange.com |

| C2-Cl | Less reactive | Lower LUMO coefficient, greater steric hindrance and electrostatic repulsion from adjacent nitrogen atoms. stackexchange.com |

Amination Reactions with Diverse Nucleophiles

Amination, the reaction with nitrogen-based nucleophiles, is a well-studied transformation of 2,4-dichloropyrimidines. mdpi.commdpi.com A wide range of amines can be used to displace the chlorine atoms, leading to the formation of aminopyrimidines. These reactions are often carried out under mild conditions, and the selectivity for the C4 position is generally high. mdpi.com

For example, the reaction of this compound with a primary or secondary amine would be expected to yield the corresponding 4-amino-2-chloro-6-isopropylpyrimidine as the major product. Further reaction with the same or a different amine can then lead to the disubstituted product. mdpi.com

Alkoxylation and Thiolation Reactions

Similar to amination, this compound can undergo alkoxylation and thiolation reactions with alkoxides and thiolates as nucleophiles, respectively. These reactions introduce alkoxy (-OR) or thioether (-SR) groups onto the pyrimidine ring. The general principles of regioselectivity observed in amination reactions also apply here, with the C4 position being the preferred site of initial substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. nih.govtcichemicals.com These reactions have been extensively applied to functionalize halogenated heterocycles like this compound. nsf.govmdpi.com

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are widely used to facilitate cross-coupling reactions. libretexts.orgyoutube.com

Suzuki Coupling: This reaction involves the coupling of the dichloropyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a versatile method for forming C-C bonds and introducing aryl or vinyl substituents. mdpi.comlibretexts.org Studies on similar 2,4-dichloropyrimidines have shown that the Suzuki coupling can be highly regioselective, with the reaction preferentially occurring at the C4 position. mdpi.com

Heck Coupling: The Heck reaction couples the dichloropyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted pyrimidine with a new C-C double bond. rsc.orgyoutube.com

Sonogashira Coupling: This reaction couples the dichloropyrimidine with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to introduce an alkynyl group. organic-chemistry.org Catalyst systems can be designed to control the regioselectivity of the coupling. rsc.org

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki | Organoboron reagent (e.g., boronic acid) | C-C | Palladium catalyst and a base. libretexts.org |

| Heck | Alkene | C-C | Palladium catalyst and a base. rsc.orgyoutube.com |

| Sonogashira | Terminal alkyne | C-C | Palladium catalyst and copper co-catalyst. organic-chemistry.org |

Exploration of Other Catalytic Systems for C-C and C-N Bond Formation

While palladium-based catalysts are the most common, research is ongoing to explore other catalytic systems for C-C and C-N bond formation. kaist.ac.krnih.gov For instance, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have emerged as a viable alternative for forming C-N, C-O, and C-S bonds. nih.gov These systems can offer different reactivity and selectivity profiles compared to palladium catalysts.

The development of novel ligands and catalytic systems continues to expand the scope and efficiency of cross-coupling reactions involving substrates like this compound, enabling the synthesis of increasingly complex and diverse molecules. nsf.govkaist.ac.kr

Functional Group Interconversions on the Isopropyl Group

The isopropyl group, a branched alkyl substituent, is generally less reactive than the chloro groups attached to the electron-deficient pyrimidine ring. However, under specific conditions, it can undergo functional group interconversions. These transformations would typically involve radical reactions or strong oxidizing agents, as the tertiary carbon-hydrogen bond is a potential site for reaction.

Potential Oxidation Reactions:

Oxidation of the isopropyl group could theoretically lead to the formation of a tertiary alcohol, 2-(2,4-dichloropyrimidin-6-yl)propan-2-ol. This transformation would likely require potent oxidizing agents. Further oxidation could lead to the cleavage of the carbon-carbon bond, yielding acetone (B3395972) and 2,4-dichloropyrimidine-6-carboxylic acid, though such a reaction would be challenging to control.

Potential Halogenation Reactions:

Free-radical halogenation of the isopropyl group, for instance using N-bromosuccinimide (NBS) under UV irradiation, could lead to the substitution of the tertiary hydrogen atom. This would result in the formation of 2-(2-bromo-2-propanyl)-2,4-dichloropyrimidine. The selectivity for the tertiary position is due to the relative stability of the resulting tertiary radical intermediate.

It is important to note that specific, documented examples and detailed research findings for these functional group interconversions on the isopropyl moiety of this compound are scarce in the reviewed scientific literature. The following table provides a hypothetical overview of potential transformations.

Hypothetical Functional Group Interconversions of the Isopropyl Group

| Starting Material | Reagents and Conditions | Potential Product | Reaction Type |

| This compound | Strong Oxidizing Agent (e.g., KMnO4, heat) | 2-(2,4-dichloropyrimidin-6-yl)propan-2-ol | Oxidation |

| This compound | N-Bromosuccinimide (NBS), UV light or initiator | 2-(2-bromo-2-propanyl)-2,4-dichloropyrimidine | Free-Radical Halogenation |

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations specific to the reactions of this compound are not extensively reported. However, the general approaches used to elucidate reaction pathways for related heterocyclic compounds can be described.

The study of reaction mechanisms for transformations involving this compound would heavily rely on kinetic and spectroscopic techniques to identify intermediates, determine rate laws, and understand the sequence of bond-making and bond-breaking events.

Kinetic Studies: By systematically varying the concentrations of reactants, catalysts, and temperature, the rate law for a particular transformation can be determined. This provides crucial information about the molecularity of the rate-determining step. For instance, in nucleophilic aromatic substitution (SNAr) reactions at the chloro-positions, kinetic studies can help distinguish between a concerted or a two-step (Meisenheimer complex) mechanism.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the disappearance of starting materials and the appearance of products. In-situ NMR monitoring can provide real-time data on reaction progress. The chemical shifts and coupling constants of the isopropyl group's protons and carbons would be sensitive indicators of any chemical change at that position.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the formation of new functional groups. For example, the appearance of a broad absorption band in the 3200-3600 cm-1 region would indicate the formation of a hydroxyl group from the oxidation of the isopropyl moiety.

Mass Spectrometry (MS): MS is used to identify the molecular weights of intermediates and products, confirming the elemental composition of newly formed compounds. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing reaction mixtures.

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand the reactivity of this compound.

DFT Calculations: DFT methods can be employed to model the geometric and electronic structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a potential energy surface for a proposed reaction can be constructed.

Key parameters that can be calculated include:

Activation Energies (ΔG‡): These values help in predicting the feasibility of a reaction pathway. A lower activation energy corresponds to a faster reaction rate.

Reaction Enthalpies (ΔH): These calculations indicate whether a reaction is exothermic or endothermic.

Transition State Geometries: The three-dimensional arrangement of atoms in the transition state provides insight into the bond-forming and bond-breaking processes.

Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution and delocalization, helping to understand the electronic effects of the pyrimidine ring and its substituents on reactivity.

For instance, computational models could be used to compare the activation barriers for nucleophilic attack at the C2 versus the C4 position of the pyrimidine ring, or to assess the stability of the radical intermediate formed during the halogenation of the isopropyl group. While a powerful predictive tool, it is crucial that computational findings are, whenever possible, validated by experimental results.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 6 Isopropylpyrimidine

Vibrational Spectroscopy for Bond Analysis and Functional Group Confirmation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a rapid and non-destructive method for identifying the functional groups and analyzing the bonding framework of 2,4-dichloro-6-isopropylpyrimidine.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The pyrimidine (B1678525) ring itself will give rise to a series of complex stretching and bending vibrations. Key expected absorptions include C-H stretching vibrations from the isopropyl group and the pyrimidine ring, C-N and C=C stretching vibrations within the heterocyclic ring, and the prominent C-Cl stretching vibrations.

FT-Raman Spectroscopy: Complementing the FT-IR data, the FT-Raman spectrum provides information on the non-polar bonds and symmetric vibrations within the molecule. The C-C stretching of the isopropyl group and the symmetric breathing modes of the pyrimidine ring are often more intense in the Raman spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound.

Due to the lack of publicly available experimental spectra for this compound, the following table provides a list of expected vibrational frequencies based on the analysis of similar pyrimidine derivatives.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretch (Isopropyl) | 2970 - 2870 | FT-IR, FT-Raman |

| C-H Stretch (Aromatic) | 3100 - 3000 | FT-IR, FT-Raman |

| C=N Stretch (Pyrimidine) | 1600 - 1500 | FT-IR, FT-Raman |

| C=C Stretch (Pyrimidine) | 1550 - 1450 | FT-IR, FT-Raman |

| C-Cl Stretch | 800 - 600 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of the atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information for an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show distinct signals for the protons of the isopropyl group and the single proton on the pyrimidine ring. The isopropyl group should present as a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which in turn would appear as a doublet. The chemical shift of the lone pyrimidine proton will be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the ring, likely appearing in the downfield aromatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers a direct view of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the two different carbons of the isopropyl group (methine and methyl) and the four distinct carbons of the dichloropyrimidine ring. The carbons bonded to the chlorine atoms (C2 and C4) and the nitrogen atoms will exhibit characteristic downfield shifts.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrimidine-H | 7.0 - 7.5 | - |

| Isopropyl-CH | 3.0 - 3.5 (septet) | 35 - 45 |

| Isopropyl-CH₃ | 1.2 - 1.4 (doublet) | 20 - 25 |

| Pyrimidine-C (C-Cl) | - | 160 - 170 |

| Pyrimidine-C (C-isopropyl) | - | 170 - 180 |

| Pyrimidine-C (CH) | - | 115 - 125 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum also offers valuable structural information. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with the M+2 and M+4 peaks having predictable relative intensities.

While specific HRMS data for this compound is not published, a study on a related compound, 4,6-dichloro-2-cyclohexylpyrimidine, reported high-resolution mass spectrometry data in the format: HRMS (EI+) calcd for (C₁₀H₁₂Cl₂N₂) [M]⁺ 230.0378, found 230.0369. rsc.org A similar analysis for this compound would confirm its elemental formula of C₇H₈Cl₂N₂.

Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the precise spatial arrangement of atoms in the solid state. This technique would allow for the accurate determination of bond lengths, bond angles, and intermolecular interactions of this compound. The resulting crystal structure would confirm the planar nature of the pyrimidine ring and the orientation of the isopropyl group relative to the ring. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database.

Computational and Theoretical Studies of 2,4 Dichloro 6 Isopropylpyrimidine

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), provide a detailed understanding of their structural parameters. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, the calculated structural parameters were found to be in good agreement with experimental values. nih.gov This suggests that DFT can accurately model the geometry of 2,4-dichloro-6-isopropylpyrimidine.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgfiveable.menumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgfiveable.menumberanalytics.com The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comnih.gov

In the context of Lewis acid-base interactions, FMO theory conceptualizes the reaction as the donation of electrons from the HOMO of the Lewis base to the LUMO of the Lewis acid. libretexts.org For pyrimidine derivatives, the HOMO and LUMO energies are calculated to understand their charge transfer characteristics. nih.gov A detailed analysis of the HOMO-LUMO gap for this compound would provide valuable information about its kinetic stability and chemical reactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. faccts.de It provides a localized picture of the electron density, describing the molecule in terms of classical Lewis structures with lone pairs and bonds. wisc.eduaiu.edu NBO analysis can reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor). wisc.edu

This analysis is particularly useful for understanding charge transfer within a molecule. For a related pyrimidine derivative, NBO analysis was used to investigate the charge distribution and intramolecular interactions. nih.gov By examining the occupancies of the NBOs, one can quantify the extent of electron delocalization and its contribution to the stability of the molecule. The NBO method partitions the molecular wavefunction into orbitals that are optimal for describing the electron density, providing insights into the "natural" Lewis structure. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP at a point in space around a molecule represents the force experienced by a positive test charge. uni-muenchen.de It is typically mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net

MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. mdpi.comrsc.org For chalcone (B49325) isomers, MEP surfaces have been used to predict chemical reactivity locations. nih.gov A similar analysis for this compound would highlight the electron-rich nitrogen atoms and potentially electron-deficient areas on the pyrimidine ring, providing a guide to its interaction with other molecules. uni-muenchen.de

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Exploring the potential energy surface (PES) helps to identify the most stable conformations (energy minima) and the transition states that connect them.

For a related compound, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the conformation was found to be determined by intramolecular hydrogen bonds. researchgate.net The isopropyl group was observed to be nearly perpendicular to the pyrimidine ring. researchgate.net A similar conformational analysis for this compound would be crucial to understand its three-dimensional structure and how it influences its physical and chemical properties. Such studies often involve rotating key single bonds and calculating the energy at each step to map out the PES.

Non-covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) play a critical role in the structure and function of molecules. mhmedical.comnih.gov Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in molecular crystals. scirp.org It partitions the crystal space into regions where the electron distribution of a promolecule is greater than that of all other promolecules. scirp.orgnih.gov

By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify specific intermolecular contacts and their relative strengths. nih.gov Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions, such as hydrogen bonds and van der Waals forces. scirp.orgnih.gov For various pyrimidine derivatives, Hirshfeld surface analysis has been used to investigate interactions like O···H, N···H, and C···H. nih.gov This type of analysis for this compound would provide a detailed picture of its crystal packing and the forces governing its solid-state structure. researchgate.netresearchgate.net The competition between different types of non-covalent interactions, such as C-H∙∙∙O, C-H∙∙∙Cl, and C-Cl∙∙∙O, can significantly influence the stability of different isomers and their properties in the solid state. nih.govsigmaaldrich.com

Theoretical Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. nih.gov For instance, DFT and ab initio methods are commonly used to calculate NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). nih.gov

For 5-(2-chloroethyl)-2,4-dichloro-6-methylpyrimidine, the calculated ¹H and ¹³C NMR chemical shifts showed good agreement with experimental values. nih.gov Theoretical calculations of spectroscopic parameters for this compound would aid in the interpretation of its experimental spectra and provide a more complete characterization of the molecule.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Facilitating the Synthesis of Pharmaceutical Intermediates

The pyrimidine (B1678525) scaffold is a common feature in many biologically active compounds, and 2,4-dichloro-6-isopropylpyrimidine serves as a crucial starting material for the synthesis of various pharmaceutical intermediates.

This compound has been instrumental in the development of complex drug scaffolds, particularly in the synthesis of Janus kinase (JAK) inhibitors. In a patented synthesis, this compound is used as a foundational building block. google.com The process involves a reaction with aqueous ammonia, leading to the formation of an aminated pyrimidine intermediate, which is a core component of the final drug molecule. This highlights the compound's role in creating the central heterocyclic structure upon which the rest of the drug's architecture is built. google.com

This compound also functions as a precursor in the synthesis of compounds with potential therapeutic applications, such as Hepatitis B viral assembly effectors. A patented method describes the synthesis of this compound from 2,4,6-trichloropyrimidine (B138864) and its subsequent use as a key intermediate. google.com This underscores its importance as a starting material for creating molecules with specific therapeutic targets.

The following table summarizes the synthesis of a key pharmaceutical intermediate from this compound as described in patent US8486950B2.

| Step | Reagents and Conditions | Product |

| 1 | This compound, NH₃·H₂O | 2-Chloro-6-isopropylpyrimidin-4-amine |

| 2 | Dichloromethane (for extraction), Na₂SO₄ (for drying) | Purified 2-Chloro-6-isopropylpyrimidin-4-amine |

Role in Agrochemical Synthesis

While primarily recognized for its applications in pharmaceuticals, this compound is also noted for its use as a key intermediate in the synthesis of agrochemicals. myskinrecipes.com However, detailed research findings and specific examples of its application in the synthesis of herbicides, fungicides, or insecticides are not extensively documented in publicly available literature. Chemical suppliers often categorize this compound under agrochemical intermediates, suggesting its role in the proprietary development of new crop protection agents. ambeed.com

Utilization in the Development of Specialty Chemicals and Functional Materials

The application of this compound extends to the field of specialty chemicals and functional materials, although specific research in this area is limited.

The nitrogen atoms within the pyrimidine ring of this compound have the potential to coordinate with metal ions, making it a candidate for ligand synthesis in coordination chemistry. However, specific examples of its use in the synthesis of functional metal complexes are not widely reported in academic or patent literature. ambeed.com

Contribution to the Construction of Diverse Chemical Libraries

The strategic use of versatile building blocks is a cornerstone of modern medicinal chemistry and drug discovery, enabling the efficient exploration of chemical space. The compound this compound has emerged as a valuable scaffold in this endeavor, primarily due to its reactive dichloropyrimidine core, which allows for sequential and site-selective functionalization. This attribute makes it an ideal starting point for the generation of diverse chemical libraries, particularly through parallel and combinatorial synthesis approaches.

The differential reactivity of the two chlorine atoms on the pyrimidine ring—the chlorine at the 4-position being generally more susceptible to nucleophilic substitution than the one at the 2-position—provides a handle for controlled, stepwise diversification. This intrinsic property allows chemists to introduce a wide array of chemical functionalities at specific points on the scaffold, leading to the creation of large sets of structurally related yet distinct molecules.

A notable application of this compound in library synthesis is in the development of kinase inhibitors. For instance, it has been utilized as a key intermediate in the generation of libraries of Janus kinase (JAK) inhibitors. google.com The synthesis of such libraries often begins with a nucleophilic aromatic substitution reaction, where one of the chloro groups is displaced by an amine or other nucleophile. The remaining chloro group can then be subjected to a second, different substitution or a cross-coupling reaction, such as the Buchwald-Hartwig amination, to introduce a second point of diversity.

This systematic approach allows for the creation of a grid of compounds where different substituents are varied at the 2- and 4-positions of the pyrimidine ring. The isopropyl group at the 6-position also plays a role in influencing the physicochemical properties and biological activity of the resulting library members.

The table below illustrates a general scheme for the synthesis of a chemical library based on the this compound scaffold, highlighting the potential for introducing diversity at two key positions.

| Step | Reaction | Reagents and Conditions | Position of Functionalization |

| 1 | First Nucleophilic Aromatic Substitution | A diverse set of primary or secondary amines (R¹-NH₂), room temperature to moderate heating | C4-position |

| 2 | Second Nucleophilic Aromatic Substitution or Cross-Coupling | A different set of amines (R²-NH₂) or other nucleophiles, often requiring higher temperatures or catalysts (e.g., Palladium catalyst for Buchwald-Hartwig coupling) | C2-position |

This modular strategy facilitates the rapid assembly of a multitude of analogs, which can then be screened for biological activity. The ability to generate hundreds to thousands of compounds from a single, readily available starting material like this compound underscores its importance in the construction of diverse chemical libraries for hit identification and lead optimization in drug discovery programs. google.com

Future Research Directions and Perspectives

Exploration of Sustainable and Scalable Synthetic Pathways

The development of sustainable and scalable methods for producing 2,4-dichloro-6-isopropylpyrimidine and its derivatives is a primary area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. rsc.org Future efforts will likely focus on green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. rsc.orgrsc.org For instance, researchers are exploring one-pot syntheses and multicomponent reactions to improve efficiency and reduce the number of purification steps. rsc.orgnih.gov The development of flow chemistry processes also presents an opportunity for safer, more scalable, and highly reproducible production of pyrimidine (B1678525) derivatives. researchgate.net

A significant challenge in pyrimidine synthesis is achieving high yields and selectivity, particularly in large-scale production. researchgate.net Future research will aim to address this by developing robust and optimized synthetic protocols. This includes exploring novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, to replace more hazardous and expensive options. rsc.org The goal is to create manufacturing processes that are not only economically viable but also minimize environmental impact.

Discovery of Novel Reactivity and Catalytic Transformations

The two chlorine atoms on the pyrimidine ring of this compound are key to its reactivity, serving as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com While the general reactivity order is known, with the C4 position typically being more reactive than the C2 position, there are exceptions and opportunities for more nuanced control. acs.orgwuxiapptec.com Future research will delve deeper into controlling the regioselectivity of these reactions. This could involve the use of specialized catalysts, directing groups, or carefully chosen reaction conditions to favor substitution at either the C2 or C4 position with high precision. acs.orgnih.gov

Beyond traditional SNAr reactions, there is a vast, underexplored landscape of novel transformations. Researchers are investigating palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce a wide variety of substituents at the chloro-positions, significantly expanding the diversity of accessible pyrimidine derivatives. acs.org Furthermore, the potential for C-H activation and functionalization of the isopropyl group or the pyrimidine ring itself opens up new avenues for creating complex molecular architectures. The discovery of unprecedented ring-opening and rearrangement reactions could also lead to the synthesis of entirely new heterocyclic systems from this pyrimidine precursor. acs.org

Leveraging Computational Chemistry for De Novo Design and Reaction Prediction

Computational chemistry is poised to revolutionize the way we approach the design and synthesis of new molecules based on the this compound scaffold. De novo design algorithms, which build novel molecular structures from scratch, can be employed to generate virtual libraries of compounds with desired properties. springernature.comnih.gov By combining these algorithms with structure-based drug design techniques, researchers can identify promising candidates for specific biological targets before they are ever synthesized in the lab. nih.govresearchgate.net

Quantum mechanical calculations, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for predicting the outcome of chemical reactions. researchgate.net These methods can be used to understand the regioselectivity of SNAr reactions on dichloropyrimidines by analyzing the electronic properties of the molecule, such as the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com By calculating the activation energies for different reaction pathways, chemists can predict which isomer is more likely to form under a given set of conditions. wuxiapptec.com This predictive power will accelerate the discovery of new reactions and optimize existing ones, saving valuable time and resources.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The future of chemical synthesis is increasingly automated. The integration of this compound into automated synthesis platforms will enable the rapid generation of large and diverse libraries of pyrimidine derivatives. nih.gov These platforms, which can perform reactions, purifications, and analyses in a fully automated fashion, will be instrumental in exploring the vast chemical space around this scaffold. nih.govacs.org

The resulting compound libraries can then be subjected to high-throughput screening (HTS) to identify molecules with interesting biological activities or material properties. rsc.orgnih.gov HTS allows for the rapid testing of thousands of compounds against a variety of targets, dramatically accelerating the pace of discovery. researchgate.net The combination of automated synthesis and HTS creates a powerful engine for innovation, enabling the efficient identification of lead compounds for drug discovery and the development of new materials with tailored functionalities.

Potential for Emerging Applications in Interdisciplinary Scientific Domains

The unique chemical properties of this compound and its derivatives make them attractive candidates for a wide range of applications beyond their traditional use in medicinal chemistry. The functionalized pyrimidine core is a versatile scaffold that can be tailored for specific functions in diverse scientific fields. researchgate.netnih.gov

In materials science, pyrimidine-based compounds are being explored for their potential in creating novel organic light-emitting diodes (OLEDs), sensors, and functional polymers. Their ability to form well-defined structures through non-covalent interactions makes them interesting building blocks for supramolecular chemistry and crystal engineering.

In chemical biology, pyrimidine derivatives can be used as chemical probes to study complex biological processes. By attaching fluorescent tags or other reporter groups, researchers can track the localization and interactions of these molecules within living cells. This provides valuable insights into cellular pathways and can aid in the identification of new drug targets. The continued exploration of this versatile compound is sure to yield exciting discoveries across many scientific disciplines.

常见问题

Q. What are the standard synthetic routes for 2,4-dichloro-6-isopropylpyrimidine, and how can researchers optimize reaction yields?

The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves chlorination of a pyrimidine precursor using reagents like phosphorus oxychloride (POCl₃) in the presence of a catalyst (e.g., dimethylformamide) under reflux conditions . Optimization strategies include:

- Temperature control : Maintaining 80–110°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization improves purity (>95%), critical for downstream applications .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., chlorine at positions 2 and 4, isopropyl at position 6).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 235.0).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should researchers safely handle this compound in laboratory settings?

Follow SDS guidelines:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile reagents during synthesis.

- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Advanced strategies include:

- Functional group replacement : Substituting chlorine atoms with amines or thiols to improve target binding (e.g., kinase inhibition).

- Hybrid derivatives : Coupling with pharmacophores like pyridine or benzyl groups to enhance antimicrobial or anticancer potency .

- Structure-activity relationship (SAR) studies : Systematic variation of substituents to map critical moieties for activity .

Q. What methodologies resolve contradictions in reported biological activity data for pyrimidine derivatives?

Address discrepancies via:

- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.

- Dose-response curves : Quantify IC₅₀ values across multiple replicates.

- Meta-analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) affecting compound solubility .

Q. How can computational modeling guide the design of this compound derivatives?

Integrate:

- Docking simulations : Predict binding affinities to targets like EGFR or DHFR.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular dynamics : Assess stability of ligand-target complexes over time .

Q. What are the challenges in scaling up laboratory-scale synthesis to pilot production?

Key considerations:

- Catalyst efficiency : Transition from batch to continuous flow reactors to improve reproducibility.

- Byproduct management : Implement inline FTIR or GC-MS for real-time monitoring.

- Cost-effective purification : Replace column chromatography with fractional crystallization .

Methodological Frameworks

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature?

Q. What strategies validate the compound’s mechanism of action in antimicrobial studies?

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science)?

- Coordination chemistry : Explore metal complexation for catalytic applications (e.g., Pd-catalyzed cross-coupling).

- Polymer synthesis : Incorporate into monomers for conductive polymers via Suzuki-Miyaura reactions.

- Surface functionalization : Graft onto nanoparticles for targeted drug delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。